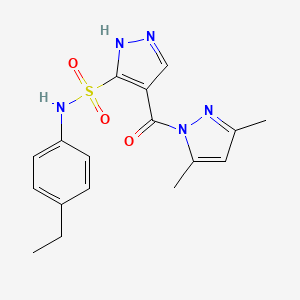

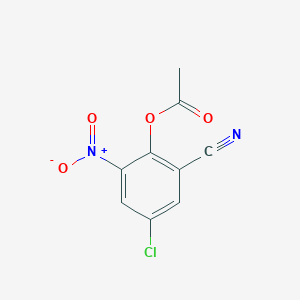

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide

Vue d'ensemble

Description

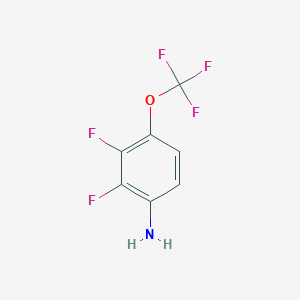

The compound "4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial and antiproliferative activities. The presence of both a pyrazole ring and a sulfonamide group in the compound suggests potential biological activity, possibly as an inhibitor of enzymes like carbonic anhydrases .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the case of pyrazole-sulfonamide derivatives, the process may start from a precursor like 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, followed by the introduction of the sulfonamide moiety . The synthesis conditions, such as the amount of base, solvent, temperature, and reaction time, are crucial for optimizing the yield of the desired product .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques like FT-IR, 1H NMR, 13C NMR, and elemental analysis . Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the molecular structural parameters and vibrational frequencies, providing insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including C-H amidation and sulfonamidation, which are facilitated by the presence of directing groups and catalyzed by metals like copper . These reactions are important for introducing functional groups that can enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as their solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect these properties . The compound's reactivity towards electrophilic or nucleophilic attack can be predicted by mapping the molecular electrostatic potential . Additionally, the compound's non-linear optical properties, such as electric dipole moment and hyperpolarizability, can be computed to explore its potential applications in materials science .

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoenzymes

Compounds related to 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide show significant inhibition of human carbonic anhydrase isoenzymes I and II. This inhibition is crucial for understanding biochemical processes and potential therapeutic applications. The inhibitory effects were studied in vitro, revealing that these compounds are more potent inhibitors than acetazolamide, a standard control compound in such studies (Büyükkıdan et al., 2017); (Bülbül et al., 2008).

Antimicrobial and Antioxidant Activities

Certain derivatives of this compound class have been synthesized and shown to possess antimicrobial and antioxidant activities. These activities were evaluated against selected bacterial and fungal strains, demonstrating significant potential for these compounds in antimicrobial applications (Badgujar et al., 2018).

Antiproliferative Effects

Synthesized pyrazole-sulfonamide derivatives, including compounds related to 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide, have been tested for their antiproliferative activities against cancer cell lines. Some of these compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

Synthesis and Characterization

DNA Binding and Cytotoxicity Studies

Some derivatives have been studied for their interactions with DNA and their cytotoxicity on cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in treating various cancers (Reddy et al., 2017).

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-4-13-5-7-14(8-6-13)21-26(24,25)16-15(10-18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSIABFKSRMIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)